{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE
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Overview
Description
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetrazole ring, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.
Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Final Coupling: The intermediate product is coupled with a phenyl-substituted prop-2-en-1-amine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bond or the tetrazole ring.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the original compound with modified double bonds or tetrazole rings.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring and phenyl groups facilitate binding to active sites, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE: shares similarities with other tetrazole-containing compounds and sulfanyl derivatives.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole.
Sulfanyl Compounds: Compounds such as thiophenol derivatives.
Uniqueness
- The combination of a tetrazole ring, phenyl groups, and a sulfanyl linkage in this compound provides a unique set of chemical properties, making it distinct from other similar compounds. This unique structure allows for diverse chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C18H19N5S |
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Molecular Weight |
337.4g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C18H19N5S/c1-3-8-16(9-4-1)10-7-13-19-14-15-24-18-20-21-22-23(18)17-11-5-2-6-12-17/h1-12,19H,13-15H2/b10-7+ |
InChI Key |
HMUNARJHOFUDAM-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCSC2=NN=NN2C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CCNCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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